molecular formula C11H12N2OS B5551203 3-ethyl-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one

3-ethyl-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B5551203
M. Wt: 220.29 g/mol
InChI Key: VKCYNIPWAJDPCU-UHFFFAOYSA-N
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Description

3-ethyl-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one is an organic compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features an ethyl group at the 3-position, a methylsulfanyl group at the 2-position, and a dihydroquinazolinone core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with ethyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyquinazolinones.

    Substitution: Various alkyl or aryl-substituted quinazolinones.

Scientific Research Applications

3-ethyl-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ethyl-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3,4-dihydroquinazolin-4-one: Lacks the ethyl and methylsulfanyl groups.

    3-ethyl-2-phenylquinazolin-4-one: Contains a phenyl group instead of a methylsulfanyl group.

    3,4-dihydroquinazolin-4-one: The parent compound without any substituents.

Uniqueness

3-ethyl-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one is unique due to the presence of both the ethyl and methylsulfanyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-ethyl-2-methylsulfanylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-3-13-10(14)8-6-4-5-7-9(8)12-11(13)15-2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCYNIPWAJDPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N=C1SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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